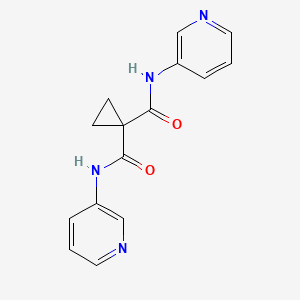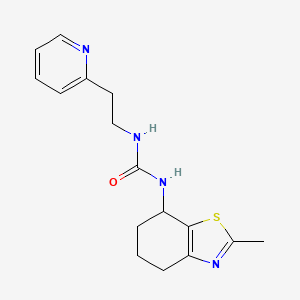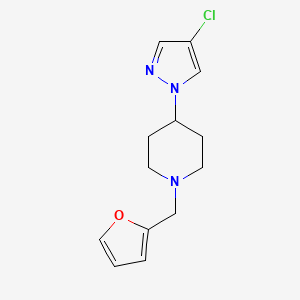![molecular formula C15H16N2O3 B7647528 2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)
2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various physiological and pathological processes.
作用機序
2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide is a potent inhibitor of NADPH oxidase, an enzyme that generates ROS in cells. NADPH oxidase is a key enzyme involved in the regulation of ROS levels in cells. By inhibiting NADPH oxidase, this compound reduces the levels of ROS in cells. This, in turn, can lead to a reduction in oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce ROS levels in cells, which can lead to a reduction in oxidative stress and inflammation. This compound has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways. This can lead to a reduction in the expression of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide in lab experiments is its potency as an inhibitor of NADPH oxidase. This compound is a highly specific inhibitor of NADPH oxidase and does not affect other enzymes or signaling pathways. This makes it a valuable tool for studying the role of ROS in various physiological and pathological processes.
However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
将来の方向性
There are several future directions for research involving 2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide. One area of interest is the role of ROS in aging and age-related diseases. This compound could be used to study the effects of reducing oxidative stress on aging and age-related diseases.
Another area of interest is the role of ROS in metabolic diseases such as diabetes and obesity. This compound could be used to study the effects of reducing oxidative stress on metabolic pathways and insulin signaling.
Finally, this compound could be used in the development of new therapies for diseases that involve oxidative stress and inflammation. By reducing ROS levels, this compound could potentially be used to treat a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Conclusion:
This compound, or this compound, is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. It has been used to study the role of ROS in various physiological and pathological processes, and has shown promise as a potential therapy for diseases that involve oxidative stress and inflammation. While this compound has some limitations, its potency and specificity make it a valuable tool for studying the role of ROS in cells and tissues.
合成法
2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide can be synthesized by reacting 3,3'-pyrrolidinylidene-diacetate with 1,2-indanedione in the presence of a base. The resulting intermediate is then reacted with N-methylamine to yield this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide has been extensively used in scientific research to study the role of ROS in various physiological and pathological processes. It has been used to investigate the role of ROS in cancer, cardiovascular diseases, neurodegenerative diseases, and inflammation. This compound has also been used to study the role of ROS in immune cell function and signaling pathways.
特性
IUPAC Name |
2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-12(18)9-17-13(19)8-15(14(17)20)7-6-10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTOKVDHHSLUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)CC2(C1=O)CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)


![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
